2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound “2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide” is a structurally complex small molecule characterized by a pyrimidinone core modified with sulfonyl and sulfanyl substituents. The bromine and chlorine atoms are electron-withdrawing, which may influence solubility and reactivity, while the sulfonyl and sulfanyl groups contribute to hydrogen-bonding interactions .
The synthesis of similar compounds often involves nucleophilic substitution or coupling reactions, as evidenced by the preparation of related pyrimidinone-acetamide derivatives with yields exceeding 75% .
Properties
Molecular Formula |
C19H15BrClN3O4S2 |
|---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O4S2/c1-11-2-5-13(8-15(11)21)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)14-6-3-12(20)4-7-14/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
NSGQDPXHZCYRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyrimidinone core, which can be synthesized via a Biginelli reaction involving an aldehyde, a β-keto ester, and urea under acidic conditions. The bromophenyl sulfonyl group can be introduced through a sulfonation reaction using bromobenzene and sulfur trioxide. The final step involves coupling the dihydropyrimidinone intermediate with the chloromethylphenyl acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential use as a drug candidate, particularly in areas such as anti-inflammatory or anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its ability to interact with specific molecular targets might make it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism by which 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Bromine’s electronegativity may enhance target binding compared to ethyl’s hydrophobic bulk.
Synthetic Accessibility: The compound in was synthesized with a 79% yield, suggesting that the pyrimidinone-acetamide scaffold is amenable to efficient synthesis. The target compound’s bromine and chlorine substituents may require more stringent reaction conditions.
Bioactivity Trends: While none of the compared compounds have explicitly reported anticancer activity, the structural resemblance to ferroptosis-inducing compounds (e.g., sulfonyl-containing molecules) implies a plausible mechanism for the target compound .
Functional Group Analysis
- Sulfonyl vs. In contrast, the sulfanyl (S-) group may facilitate redox-mediated interactions.
- Aryl Substituents : The 4-bromophenyl group’s polarizability contrasts with the 2,4-dimethoxyphenyl group in , which could increase solubility in polar solvents.
Biological Activity
The compound 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C16H15BrClN3O3S
- Molecular Weight : 427.73 g/mol
- CAS Number : Not available in the provided data
The compound features a sulfanyl group , a sulfonyl moiety , and a dihydropyrimidine framework , which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folic acid synthesis, making it a candidate for antibacterial activity.
- Anticancer Activity : The dihydropyrimidine structure is associated with anticancer properties, potentially through the modulation of cell cycle progression and apoptosis in cancer cells.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 16 |
| Bacillus subtilis | 32 |
The compound exhibited significant activity against Salmonella typhi, suggesting its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including:
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
These results indicate that the compound may disrupt cellular proliferation pathways, potentially through the inhibition of tubulin polymerization .
Case Studies
- Study on Antibacterial Activity : A recent publication reported that derivatives similar to this compound demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The study utilized molecular docking to elucidate binding interactions with bacterial enzymes .
- Anticancer Research : Another study focused on the anticancer properties of related dihydropyrimidine compounds, highlighting their ability to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good cellular uptake and distribution due to its lipophilic nature. Studies indicate that it may undergo metabolic transformations that enhance its therapeutic efficacy while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
